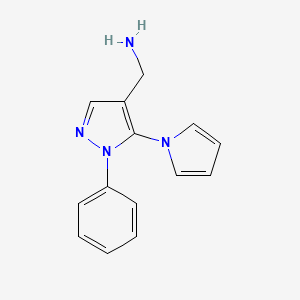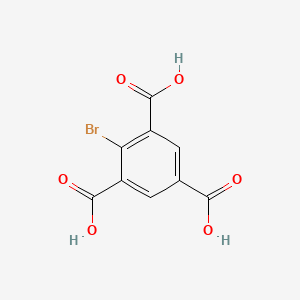
2-Bromobenzene-1,3,5-tricarboxylic acid
Overview
Description
2-Bromobenzene-1,3,5-tricarboxylic acid is an organic compound with the molecular formula C9H5BrO6 and a molecular weight of 289.04 g/mol . It is a derivative of benzene-1,3,5-tricarboxylic acid, where one of the hydrogen atoms on the benzene ring is replaced by a bromine atom. This compound is known for its applications in various fields, including chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromobenzene-1,3,5-tricarboxylic acid can be synthesized through several methods. One common approach involves the bromination of benzene-1,3,5-tricarboxylic acid using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid and may be catalyzed by a Lewis acid like iron(III) bromide.
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-Bromobenzene-1,3,5-tricarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid groups can be oxidized to form corresponding anhydrides or reduced to alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in polar solvents are commonly used for substitution reactions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
Scientific Research Applications
2-Bromobenzene-1,3,5-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Materials Science: It is employed in the development of metal-organic frameworks (MOFs) and other advanced materials.
Biology and Medicine: Research is ongoing into its potential use in drug development and as a biochemical probe.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-bromobenzene-1,3,5-tricarboxylic acid involves its interaction with various molecular targets and pathways. The bromine atom and carboxylic acid groups play crucial roles in its reactivity and binding properties . For example, the bromine atom can participate in halogen bonding, while the carboxylic acid groups can form hydrogen bonds and coordinate with metal ions .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,3,5-tricarboxylic acid (Trimesic acid): Similar structure but lacks the bromine atom.
1,2,4-Benzenetricarboxylic acid (Trimellitic acid): Isomer with carboxylic acid groups in different positions.
1,2,3-Benzenetricarboxylic acid (Hemimellitic acid): Another isomer with a different arrangement of carboxylic acid groups.
Uniqueness
2-Bromobenzene-1,3,5-tricarboxylic acid is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its non-brominated counterparts . This makes it valuable for specific applications where halogenated compounds are required .
Properties
IUPAC Name |
2-bromobenzene-1,3,5-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrO6/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h1-2H,(H,11,12)(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDATZLQLJIBDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Methoxyphenyl)methoxy]aniline](/img/structure/B1367457.png)
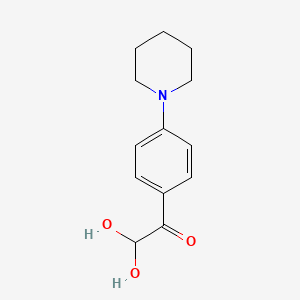
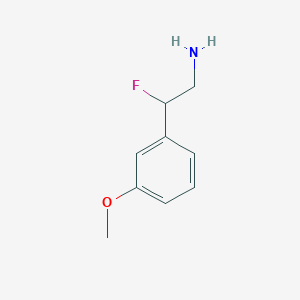

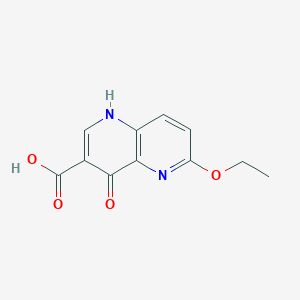
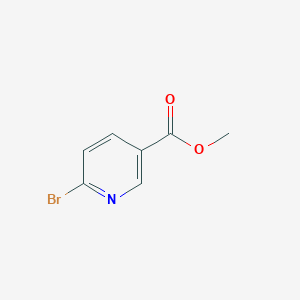
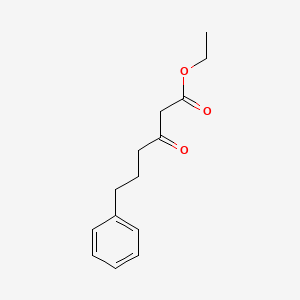
![Methyl benzo[d]oxazole-2-carboxylate](/img/structure/B1367469.png)
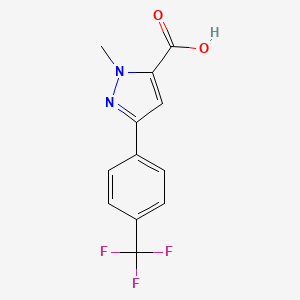
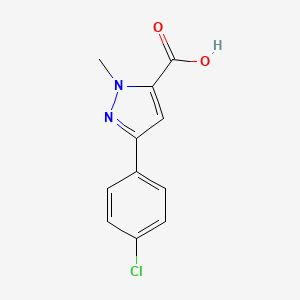
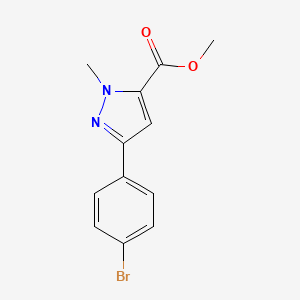
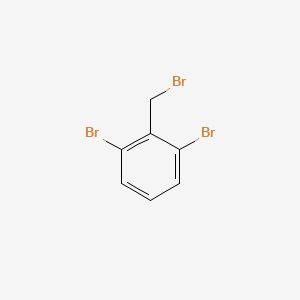
![8-Chloro-2-methylimidazo[1,2-a]pyrazine](/img/structure/B1367480.png)
